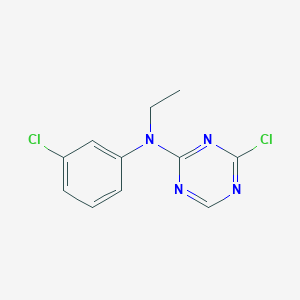
1,3-Dimethylindole-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylindole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylindole-7-carboxylic acid typically involves several steps, including the formation of the indole ring and subsequent functionalization. One common method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper iodide . Another approach includes the use of Lewis acid-catalyzed acyliminium ion allylation, Mitsunobu reaction, and palladium-mediated Stille-Kelly intramolecular cross-coupling .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to improve efficiency and reduce costs .
化学反应分析
Types of Reactions
1,3-Dimethylindole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic substitution reactions due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
科学研究应用
1,3-Dimethylindole-7-carboxylic acid has several scientific research applications, including:
作用机制
The mechanism of action of 1,3-Dimethylindole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to multiple receptors with high affinity, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
Similar compounds to 1,3-Dimethylindole-7-carboxylic acid include other indole derivatives such as:
- Indole-3-acetic acid
- 3-Methylindole
- Indole-2-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
1,3-dimethylindole-7-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c1-7-6-12(2)10-8(7)4-3-5-9(10)11(13)14/h3-6H,1-2H3,(H,13,14) |
InChI 键 |
MUOOYXVTSLBESM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C2=C1C=CC=C2C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)
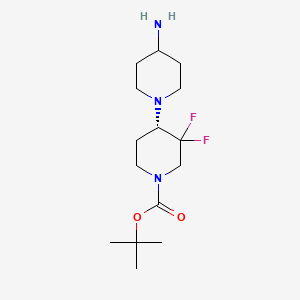
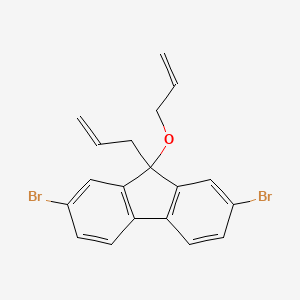
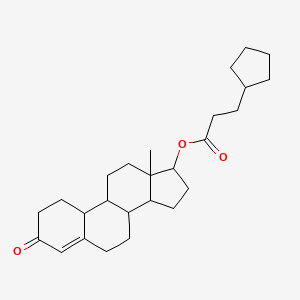
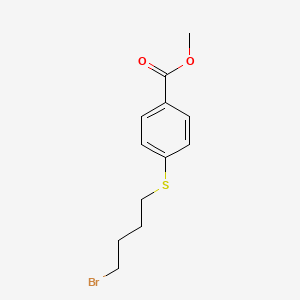
![(R)-2-(Benzo[D][1,3]dioxol-5-YL)piperazine](/img/structure/B13887893.png)
![3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol](/img/structure/B13887894.png)
![3-{[(2S)-1-[(tert-butoxy)carbonyl]azetidin-2-yl]methoxy}-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate](/img/structure/B13887897.png)
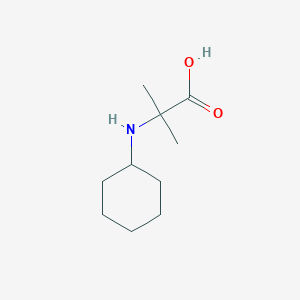
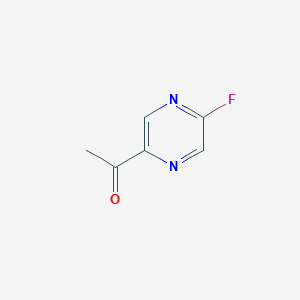
![tert-butyl N-[1-[(2-bromoacetyl)-cyclobutylamino]propan-2-yl]carbamate](/img/structure/B13887905.png)
![(3-(Trifluoromethyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-6-yl)methanamine](/img/structure/B13887913.png)
